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molecular formula C11H25N B8755956 N,N-Diethylheptylamine CAS No. 26981-81-7

N,N-Diethylheptylamine

Cat. No. B8755956
M. Wt: 171.32 g/mol
InChI Key: YUCNJMBRLIZNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04545995

Procedure details

Dissolve 50.90 ml (0.5 moles) diethylamine and 57.10 g (0.5 mole) heptaldehyde in 500 ml methanol and stir at room temperature for one hour. Slowly add 31.42 g sodium cyanoborohydride in 500 ml methanol to the stirred reaction mixture. Add glacial acetic acid to the reaction mixture until pH=6. Stir at room temperature overnight. Concentrate reaction mixture volume to 300 ml and then add 500 ml distilled water. Add concentrated hydrochloric acid until pH=1. Extract with 5×250 ml methylene chloride. Evaporate organic solvent and then dissolve the residue in 400 ml 0.1N HCl. Wash aqueous solution with 3×200 ml diethyl ether and then add 2N NaOH until solution is basic (pH=12). Extract with 3×200 ml diethyl ether. Dry over MgSO4, filter and evaporate, the distill in vacuo to obtain 46.0 g (53.7%) title compound.
Quantity
50.9 mL
Type
reactant
Reaction Step One
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.42 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[CH:6](=O)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C([BH3-])#N.[Na+].C(O)(=O)C>CO>[CH2:1]([N:3]([CH2:4][CH3:5])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
50.9 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
57.1 g
Type
reactant
Smiles
C(CCCCCC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
31.42 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
reaction mixture volume to 300 ml
ADDITION
Type
ADDITION
Details
add 500 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
Add concentrated hydrochloric acid until pH=1
EXTRACTION
Type
EXTRACTION
Details
Extract with 5×250 ml methylene chloride
DISSOLUTION
Type
DISSOLUTION
Details
Evaporate organic solvent and then dissolve the residue in 400 ml 0.1N HCl
ADDITION
Type
ADDITION
Details
Wash aqueous solution with 3×200 ml diethyl ether and then add 2N NaOH until solution
EXTRACTION
Type
EXTRACTION
Details
Extract with 3×200 ml diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate
DISTILLATION
Type
DISTILLATION
Details
the distill in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)N(CCCCCCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 53.7%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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